![molecular formula C12H14O4Te B14410029 3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid CAS No. 84144-30-9](/img/structure/B14410029.png)
3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid is an organic compound that features a tellurium atom bonded to a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid typically involves the reaction of 3,5-dimethoxyphenyl tellurium trichloride with but-2-enoic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a palladium complex. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tellurium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, and halides.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Compounds where the tellurium atom is replaced by other functional groups.
Scientific Research Applications
3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical processes
Mechanism of Action
The mechanism of action of 3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The tellurium atom can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and signaling pathways. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress responses and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Sinapic Acid: A hydroxycinnamic acid with similar structural features but lacks the tellurium atom.
Ferulic Acid: Another hydroxycinnamic acid with antioxidant properties.
Cinnamic Acid: The parent compound of hydroxycinnamic acids, widely used in organic synthesis.
Uniqueness
3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid is unique due to the presence of the tellurium atom, which imparts distinct chemical reactivity and potential biological activity. The tellurium atom allows the compound to participate in unique redox reactions and form covalent bonds with biomolecules, distinguishing it from other similar compounds .
Properties
CAS No. |
84144-30-9 |
|---|---|
Molecular Formula |
C12H14O4Te |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
3-(3,5-dimethoxyphenyl)tellanylbut-2-enoic acid |
InChI |
InChI=1S/C12H14O4Te/c1-8(4-12(13)14)17-11-6-9(15-2)5-10(7-11)16-3/h4-7H,1-3H3,(H,13,14) |
InChI Key |
IWOHBOKGFGEZDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)O)[Te]C1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14409949.png)
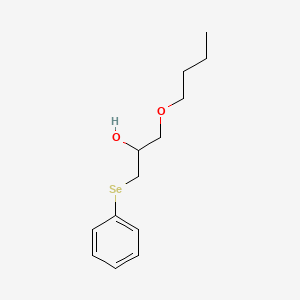


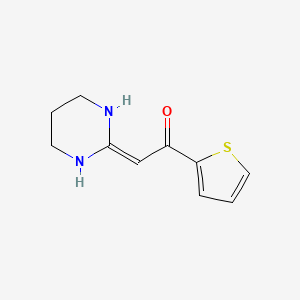
![[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane](/img/structure/B14409979.png)
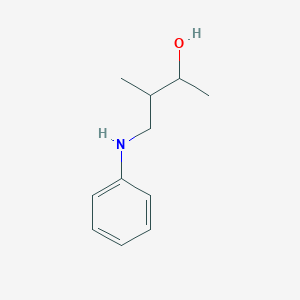


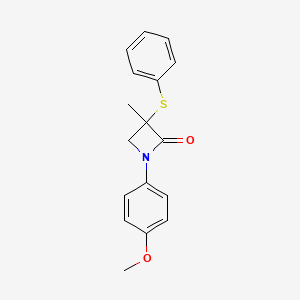
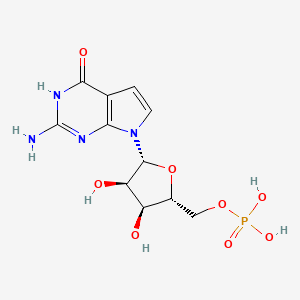
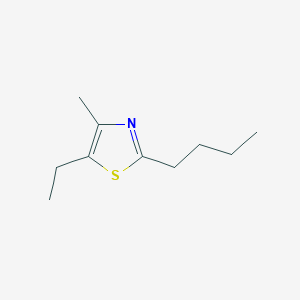

![1,1'-([1,1'-Binaphthalene]-8,8'-diyl)di(ethan-1-one)](/img/structure/B14410015.png)
